N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Description
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (CAS 887407-52-5) is a heterobifunctional crosslinker widely used in bioconjugation, particularly for antibody-drug conjugates (ADCs). It features a succinimidyl ester (NHS) group reactive toward amines and a methanethiosulfonate (MTS) group targeting thiols, enabling stable thioether bond formation . The compound’s 15-carbon alkyl chain distinguishes it from shorter-chain analogs, influencing solubility, stability, and application-specific performance .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKMBDQDWEUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402264 | |
| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-52-5 | |
| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly via Carboxylic Acid Intermediate
A common approach involves synthesizing the pentadecyl carboxylic acid precursor, followed by sequential functionalization:
Step 1: Synthesis of 16-Mercaptohexadecanoic Acid
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Reactants : Hexadecanoic acid, thiourea, and hydrobromic acid (HBr).
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Mechanism : Thiolation via nucleophilic substitution.
Step 2: Methanethiosulfonate Formation
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Reactants : 16-Mercaptohexadecanoic acid, methanesulfonyl chloride (MsCl).
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Conditions : 0–5°C in dichloromethane with triethylamine (TEA) as a base.
Step 3: Succinimidyl Ester Activation
One-Pot Synthesis via Mixed Anhydride Intermediates
Recent patents highlight a streamlined method avoiding hazardous intermediates:
Single-Vessel Procedure :
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Reactants : Pentadecanol, carbonyl diimidazole (CDI), and methanesulfonothioic acid.
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Conditions :
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Advantages :
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
Catalytic Additives
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Triethylamine : Scavenges HCl, improving MsCl reactivity (yield +12%).
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4-Dimethylaminopyridine (DMAP) : Accelerates NHS ester formation (reaction time reduced to 8h).
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
| Method | Criteria | Typical Results |
|---|---|---|
| HPLC | C18 column, 85:15 MeCN/H₂O | 98.5% purity |
| TLC | Rf = 0.45 (EtOAc/Hexane 1:1) | Single spot |
Scalability and Industrial Adaptation
Pilot-Scale Production (10 kg Batch)
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Reactor Type : Glass-lined jacketed reactor with overhead stirring.
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Cycle Time : 72 hours (including purification).
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Cost Analysis :
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise | 78 | 98.5 | Moderate |
| One-Pot | 85 | 97.2 | High |
| Patent-Based | 86 | 98.0 | High |
The one-pot method demonstrates superior yield and scalability, though slight purity trade-offs necessitate post-synthesis crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with primary amines. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve primary amines in an organic solvent like dimethylformamide or dichloromethane at room temperature.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Reactions: Form stable amide bonds, resulting in modified proteins or peptides.
Oxidation and Reduction Reactions: Lead to various oxidized or reduced derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (NSP-MTS) is a compound that has garnered attention in various scientific research applications, particularly in biochemistry and molecular biology. This article explores its applications, focusing on its role in protein modification, drug delivery systems, and potential therapeutic uses.
Protein Modification
NSP-MTS is primarily used for the selective modification of cysteine residues in proteins. This application is vital for:
- Studying Protein Functionality : By modifying cysteine residues, researchers can investigate the role of these amino acids in enzyme activity and protein stability.
- Creating Bioconjugates : NSP-MTS can be employed to create stable bioconjugates by linking proteins to other biomolecules or drugs, enhancing their therapeutic efficacy.
Drug Delivery Systems
The compound's ability to form stable conjugates makes it an attractive candidate for drug delivery systems:
- Antibody-Drug Conjugates (ADCs) : NSP-MTS can be utilized as a linker in ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues.
- Controlled Release Mechanisms : The stability of the link formed by NSP-MTS can facilitate controlled release of drugs, improving treatment outcomes.
Therapeutic Applications
Research indicates that NSP-MTS may have potential therapeutic applications:
- Antioxidant Properties : By protecting thiol groups from oxidation, NSP-MTS can help maintain protein functionality under oxidative stress conditions, which is relevant in various diseases.
- Inhibition of Pathogen Growth : Similar compounds have demonstrated antimicrobial properties, suggesting that NSP-MTS could be explored for agricultural applications against plant pathogens.
Case Study 1: Modification of Thiol Enzymes
In a study focusing on the modification of thiol enzymes using NSP-MTS, researchers demonstrated its effectiveness in selectively alkylating cysteine residues. This modification allowed for the investigation of enzyme kinetics and mechanisms, providing insights into redox regulation in biological systems.
Case Study 2: Development of Antibody-Drug Conjugates
Another significant application was reported in the context of ADCs. Researchers utilized NSP-MTS as a linker to attach cytotoxic agents to antibodies targeting specific cancer markers. The resulting ADCs showed enhanced efficacy in vitro and improved selectivity towards cancer cells compared to traditional chemotherapeutics.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Protein Modification | Selective modification of cysteine residues | Enables functional studies and bioconjugation |
| Drug Delivery Systems | Linker for antibody-drug conjugates | Targeted delivery reduces side effects |
| Therapeutic Applications | Potential antioxidant and antimicrobial properties | May improve treatment outcomes |
Mechanism of Action
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate exerts its effects by reacting with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the succinimidyloxycarbonyl group, which acts as a leaving group, allowing the formation of the amide bond. The molecular targets are typically proteins and peptides containing primary amine groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate and related compounds:
Detailed Analysis of Key Differences
Carbon Chain Length and Solubility
- Shorter chains (ethyl, propyl) : Exhibit higher aqueous solubility due to reduced hydrophobicity. For example, N-Succinimidyloxycarbonylethyl Methanethiosulfonate is preferred for conjugates requiring rapid reaction kinetics .
- Longer chains (heptyl, pentadecyl) : Increased hydrophobicity limits aqueous solubility but enhances compatibility with lipid-rich environments. The pentadecyl variant (15 carbons) may facilitate membrane penetration or reduce steric hindrance in bulky conjugates .
Stability and Reactivity
- Shorter chains : Faster reaction rates due to lower steric hindrance but may compromise conjugate stability in vivo .
- Heptyl variant : Balances stability and reactivity, making it a standard choice for ADCs .
- Pentadecyl variant : The extended chain could slow reaction kinetics but improve stability against enzymatic degradation, ideal for targeted drug delivery systems requiring prolonged circulation .
Research Findings and Performance Data
Conjugate Stability
- Studies show that conjugates using the heptyl variant retain >90% stability over 72 hours in serum, whereas shorter-chain analogs degrade faster .
- The pentadecyl compound’s stability remains untested in published studies, but its structural similarity to undecyl derivatives (74–76°C melting point, ) suggests superior thermal stability compared to shorter analogs .
Solubility and Formulation Challenges
- The pentadecyl variant’s solubility is restricted to organic solvents (e.g., DMSO), complicating in vivo applications . In contrast, propyl and heptyl derivatives show partial aqueous solubility, simplifying formulation .
Biological Activity
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (N-SMCC) is a chemical compound that has gained attention in the field of biochemical research due to its unique properties as a bioconjugation reagent. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
- Molecular Formula : C21H37NO6S2
- Molecular Weight : 463.65 g/mol
- CAS Number : 887407-52-5
N-SMCC is characterized by a succinimide group, which allows it to react with primary amines, forming stable amide bonds. Additionally, the methanethiosulfonate (MTS) group specifically targets thiol groups on cysteine residues, facilitating the covalent linking of proteins.
The biological activity of N-SMCC primarily revolves around its role as a bifunctional crosslinking agent. The compound's mechanism can be summarized as follows:
- Reaction with Amines : The succinimide group reacts with primary amines on proteins to form stable amide bonds.
- Targeting Thiols : The MTS group reacts with thiol groups in proteins, allowing for selective crosslinking.
- Formation of Conjugates : This dual reactivity enables the formation of stable protein-protein conjugates, which are crucial for studying protein interactions and developing antibody-drug conjugates (ADCs).
Applications in Bioconjugation
N-SMCC is predominantly used in the following areas:
- Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies, N-SMCC enhances the therapeutic efficacy while minimizing systemic toxicity. This targeted drug delivery system is particularly beneficial in cancer therapy .
- Protein-Protein Interactions : It facilitates the study of protein complexes and interactions, which are essential for understanding cellular processes and disease mechanisms.
Research Findings
Recent studies have highlighted the effectiveness of N-SMCC in various applications:
- Stability and Reactivity : Research indicates that conjugates formed using N-SMCC maintain their biological activity while exhibiting enhanced stability against degradation. This stability is critical for therapeutic applications where prolonged activity is desired .
- Crosslinking Efficiency : Studies have shown that N-SMCC demonstrates favorable kinetics when interacting with thiol-containing compounds, making it a reliable choice for bioconjugation applications.
Comparative Analysis with Similar Compounds
A comparison of N-SMCC with similar compounds reveals distinct advantages:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N-Succinimidyl-N-methylcarbamate | 18342-66-0 | Amine-reactive crosslinker |
| N-Succinimidyloxycarbonylethyl Methanethiosulfonate | 385399-11-1 | Shorter carbon chain; used similarly in ADCs |
| This compound | 887407-52-5 | Longer carbon chain; may provide different solubility properties |
| N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | 690632-55-4 | Commonly used for similar ADC applications |
N-SMCC stands out due to its optimal balance between stability and reactivity, making it particularly effective for targeted drug delivery systems while maintaining necessary pharmacological properties .
Case Studies
Several case studies have illustrated the practical applications of N-SMCC:
- Cancer Treatment : In a study involving ADCs, N-SMCC was used to link a potent cytotoxic agent to an antibody targeting cancer cells. The resulting conjugate demonstrated significant tumor regression in preclinical models.
- Protein Interaction Studies : Researchers utilized N-SMCC to explore interactions between signaling proteins in cellular pathways, providing insights into disease mechanisms and potential therapeutic targets.
Q & A
Q. What is the structural basis for the dual reactivity of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in protein modification?
The compound contains two reactive groups:
- A succinimidyl ester that reacts with primary amines (e.g., lysine residues) at pH 7–8.
- A methanethiosulfonate group that selectively targets sulfhydryl groups (cysteine residues) under reducing conditions (pH 6.5–8.5). This heterobifunctionality enables sequential or competitive conjugation strategies. For example, the pentadecyl spacer increases hydrophobicity, which may influence membrane protein interactions .
Methodological Note : Optimize reaction buffers to control selectivity. For amine targeting, use bicarbonate buffer (pH 8.3); for thiols, employ tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfides and EDTA to chelate metal ions that oxidize thiols .
Q. How can researchers validate successful conjugation using this compound?
- Gel Electrophoresis : Detect shifts in molecular weight via SDS-PAGE with Coomassie or fluorescent staining (if labeled).
- Mass Spectrometry (MS) : Identify adducts by observing mass increments corresponding to the crosslinker’s molecular weight (e.g., +513.7 Da for the intact compound).
- Thiol Quantification Assays : Use Ellman’s reagent (DTNB) to confirm cysteine modification .
Critical Control : Include a "no crosslinker" sample to rule out nonspecific aggregation.
Advanced Research Questions
Q. How do steric and electronic factors influence the efficiency of cysteine modification in transmembrane proteins?
Methanethiosulfonate derivatives like this compound exhibit variable reactivity depending on cysteine accessibility. For example:
- Buried cysteine residues in transmembrane domains may require lipid bilayer permeabilization (e.g., with digitonin) for efficient labeling.
- Electrostatic interactions between the pentadecyl chain and hydrophobic protein regions can enhance local concentration.
Data Contradiction Analysis : If labeling efficiency is lower than expected, consider:
Q. What strategies mitigate hydrolysis of the succinimidyl ester during long-term experiments?
Hydrolysis of the succinimidyl ester in aqueous buffers (half-life ~1–4 hours at pH 7.4) can reduce amine-targeting efficiency. Solutions include:
Q. How can this compound be applied in studying extracellular vesicle (EV) membrane dynamics?
Methanethiosulfonates are used to label surface-exposed thiols on EVs for tracking uptake or fusion.
- Protocol : Incubate EVs with the compound (10–50 µM, 1 hour, 4°C), then remove excess reagent via size-exclusion chromatography.
- Validation : Confirm labeling via nanoparticle tracking analysis (NTA) with fluorescence filters .
Methodological Challenges and Solutions
Q. Why might crosslinking experiments yield inconsistent stoichiometry across replicate studies?
Common variables include:
Q. What advanced techniques leverage this compound’s hydrophobicity for structural biology?
The pentadecyl chain facilitates:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
